molecular formula C14H21ClN2O B1174757 N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/1) CAS No. 149057-17-0

N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/1)

Cat. No.: B1174757
CAS No.: 149057-17-0
M. Wt: 268.78 g/mol
InChI Key: BYXBLTTZPWHARL-YDALLXLXSA-N
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Description

N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/1), also known as N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/1), is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
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Biological Activity

N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide—hydrogen chloride (1/1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core with a tert-butyl substituent and a carboxamide functional group. Its molecular formula is C15H23N2OC_{15}H_{23}N_{2}O, and it appears as a white crystalline powder soluble in organic solvents such as DMF and DMSO but insoluble in water .

1. Anticancer Properties

Research has shown that N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits potent anticancer activity, particularly against breast cancer cells. The mechanism involves the induction of apoptosis (programmed cell death), which is critical for eliminating malignant cells. Specific studies indicate that the compound effectively inhibits cell proliferation in various cancer lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of apoptosis
A54930Cell cycle arrest

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in affected tissues .

3. Neuroprotective Activity

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. It appears to enhance cognitive function by inhibiting acetylcholinesterase activity and reducing amyloid-beta plaque formation .

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide against various cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 25 µM for MCF-7 cells. The study concluded that this compound could be developed into a novel anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound using an animal model of arthritis. Treatment with N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide resulted in a marked reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide:

  • Antidepressant Activity : The compound has shown potential antidepressant effects in preclinical models by modulating serotonin receptors and enhancing neurogenesis .
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Properties

CAS No.

149057-17-0

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(3S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H/t12-;/m0./s1

InChI Key

BYXBLTTZPWHARL-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1.Cl

Synonyms

(S)-N-TERT-BUTYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE HYDROCHLORIDE

Origin of Product

United States

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